molecular formula C8H8FNO4S B1450411 3-Fluoro-4-(methylsulfamoyl)benzoic acid CAS No. 1503725-93-6

3-Fluoro-4-(methylsulfamoyl)benzoic acid

Cat. No.: B1450411
CAS No.: 1503725-93-6
M. Wt: 233.22 g/mol
InChI Key: JAYOPTGXLWIBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(methylsulfamoyl)benzoic acid is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is characterized by the presence of a fluorine atom at the third position and a methylsulfamoyl group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylsulfamoyl)benzoic acid typically involves the introduction of the fluorine and methylsulfamoyl groups onto a benzoic acid derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methylsulfamoyl group can be added through sulfonation reactions using reagents like methylamine and sulfur trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(methylsulfamoyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulfamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and specificity in various applications compared to similar compounds .

Properties

IUPAC Name

3-fluoro-4-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-10-15(13,14)7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYOPTGXLWIBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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